Pancreatic lipase/Carboxylesterase 1-IN-1
Description
Overview of Pancreatic Lipase (B570770) (PL) and Carboxylesterase 1A (hCES1A) in Lipid Metabolism and Drug Disposition
Pancreatic lipase (PL) is a critical enzyme secreted by the pancreas into the digestive tract. nih.govnih.gov Its primary function is the hydrolysis of dietary triglycerides into smaller, absorbable molecules, namely monoacylglycerols and free fatty acids. nih.govtandfonline.com This process is fundamental for the absorption of dietary fats. tandfonline.com Consequently, the inhibition of pancreatic lipase presents a logical strategy for reducing fat absorption and has been a key target in the management of obesity. tandfonline.comresearchgate.net
Human carboxylesterase 1A (hCES1A), predominantly found in the liver, plays a crucial role in the hydrolysis of a wide array of endogenous and exogenous esters. nih.govnih.govuq.edu.au In lipid metabolism, hCES1A is involved in the breakdown of triglycerides and cholesteryl esters within hepatocytes. tandfonline.comnih.gov Its activity influences plasma triglyceride levels, making it a significant target for conditions such as hyperlipidemia. nih.govnih.gov Furthermore, hCES1A is a key player in drug metabolism, responsible for the activation of ester prodrugs and the detoxification of various xenobiotics. uq.edu.aunih.gov
Rationale for Dual-Targeting Strategies in Enzyme Modulator Development
The development of dual inhibitors targeting both PL and hCES1A is founded on a compelling scientific rationale. By simultaneously inhibiting pancreatic lipase, the absorption of dietary fat from the gut is reduced. Concurrently, inhibiting hepatic hCES1A can modulate lipid metabolism within the liver, potentially leading to decreased plasma triglyceride levels. nih.govnih.gov This two-pronged approach offers a potentially synergistic effect for the management of metabolic diseases like obesity and hyperlipidemia, which are often interconnected. nih.govnih.gov The discovery of potent dual-target inhibitors for PL and hCES1A is considered a promising avenue for the development of novel treatments for these conditions. nih.govnih.gov
Historical Context of Enzyme Inhibitor Research Relevant to Pancreatic Lipase and Carboxylesterases
The pursuit of pancreatic lipase inhibitors has a well-established history, with numerous compounds isolated from natural sources, as well as semi-synthetic and fully synthetic molecules being investigated. A notable outcome of this research is Orlistat, a derivative of the natural product lipstatin, which remains a clinically approved inhibitor of pancreatic lipase. tandfonline.com
In contrast, the development of potent and selective inhibitors for carboxylesterases is a more recent endeavor. nih.gov For many years, the field was dominated by non-specific inhibitors, with significant advancements in identifying selective hCES1A modulators occurring more recently. nih.gov The exploration of dual inhibitors targeting both PL and hCES1A represents a novel and advanced stage in this research trajectory, moving beyond single-target strategies. nih.gov
Identification and Classification of Pancreatic lipase/Carboxylesterase 1-IN-1 as a Research Probe
This compound, also identified as compound 39 in the scientific literature, is a potent dual inhibitor of both pancreatic lipase and human carboxylesterase 1A. nih.govmedchemexpress.combiocat.com It was discovered through the screening and synthetic modification of natural triterpenoids, specifically as a derivative of oleanolic acid. nih.govnih.gov
This compound is classified as a valuable research probe due to its well-characterized inhibitory activity and selectivity. It serves as a tool for investigating the simultaneous inhibition of these two key enzymes in metabolic pathways. Its mechanism of action has been determined to be a mixed-type inhibitor for pancreatic lipase and a competitive inhibitor for hCES1A. nih.govnih.govtandfonline.com Furthermore, it has demonstrated good selectivity over other human serine hydrolases, including hCES2A, butyrylcholinesterase (BChE), and dipeptidyl peptidase IV (DPP-IV), which underscores its utility as a specific research tool. nih.govnih.govtandfonline.com
Detailed Research Findings
The inhibitory profile of this compound has been quantitatively assessed, providing precise metrics of its potency.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| Pancreatic Lipase (PL) | 2.13 |
| Human Carboxylesterase 1A (hCES1A) | 0.055 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further studies have highlighted the selectivity of this compound, a crucial characteristic for a research probe.
| Enzyme | Inhibitory Effect |
|---|---|
| hCES2A | High selectivity over hCES2A |
| Butyrylcholinesterase (BChE) | Good selectivity |
| Dipeptidyl peptidase IV (DPP-IV) | Good selectivity |
Structure
3D Structure
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,17,19,21-22,31H,9-16H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1 |
InChI Key |
OQLDDXDMTOPTDO-QRARIYCASA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C=C(C(=O)C3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Enzymatic Inhibition Profile and Selectivity of Pancreatic Lipase/carboxylesterase 1 in 1
Quantification of Pancreatic Lipase (B570770) (PL) Inhibitory Activity
The inhibitory effect of Pancreatic lipase/Carboxylesterase 1-IN-1 on Pancreatic Lipase (PL) has been quantified to understand its potency. PL is a critical enzyme secreted by the pancreas that facilitates the breakdown of dietary triglycerides in the intestine. nih.gov By inhibiting PL, the absorption of dietary fats can be reduced. nih.gov
Determination of Half-Maximal Inhibitory Concentration (IC50) against PL
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For this compound, the IC50 value against PL has been determined to be 2.13 µM. medchemexpress.combiocat.comtargetmol.comchemscene.comnih.gov This indicates the concentration of the inhibitor required to reduce the activity of the Pancreatic Lipase enzyme by 50%.
Enzyme Assay Methodologies for PL Inhibition (e.g., Fluorescence-Based Assays)
The inhibitory effects of compounds on PL are often determined using fluorescence-based biochemical assays. nih.gov These assays provide a reliable and efficient method for screening potential inhibitors. nih.gov In a typical fluorescence-based assay, a substrate is used that, when hydrolyzed by PL, releases a fluorescent product. nih.gov The intensity of the fluorescence is directly proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of an inhibitor, the degree of inhibition can be quantified. nih.gov For example, resorufin (B1680543) lauryl ester (RLE) is a substrate that, upon hydrolysis by human pancreatic lipase (hPL), releases resorufin, leading to a significant increase in fluorescence at 590 nm. nih.gov
Quantification of Human Carboxylesterase 1A (hCES1A) Inhibitory Activity
In addition to its effects on PL, this compound is also a potent inhibitor of human Carboxylesterase 1A (hCES1A). hCES1A is a crucial serine hydrolase predominantly found in human hepatocytes and adipocytes, where it plays a significant role in the hydrolysis of endogenous esters like triglycerides and cholesteryl esters. nih.gov
Determination of Half-Maximal Inhibitory Concentration (IC50) against hCES1A
The IC50 value of this compound against hCES1A is 0.055 µM. medchemexpress.combiocat.comtargetmol.comchemscene.comnih.gov This demonstrates a significantly higher potency for hCES1A inhibition compared to PL inhibition.
Enzyme Assay Methodologies for hCES1A Inhibition
Similar to PL inhibition assays, fluorescence-based methods are also employed to determine the inhibitory activity against hCES1A. nih.gov These assays utilize specific substrates for hCES1A that generate a fluorescent signal upon enzymatic cleavage. The reduction in this signal in the presence of an inhibitor allows for the calculation of the IC50 value. For instance, cell lysates containing hCES1 can be used with substrates like para-nitrophenyl (B135317) valerate (B167501) to measure carboxylesterase activity. nih.gov
Assessment of Selectivity Against Other Esterases and Serine Hydrolases
To evaluate the specificity of this compound, its inhibitory activity was tested against other related enzymes. Research has shown that this compound exhibits good selectivity over other human serine hydrolases, including human Carboxylesterase 2A (hCES2A), butyrylcholinesterase (BChE), and dipeptidyl peptidase IV (DPP-IV). nih.gov This selectivity is crucial as it minimizes off-target effects. hCES1A and hCES2A, despite sharing 47% amino acid sequence homology, have distinct tissue distributions and substrate specificities. nih.gov The selective inhibition of hCES1A by this compound highlights its potential for targeted therapeutic applications.
Specificity Profile Against Human Carboxylesterase 2A (hCES2A)
Human carboxylesterase 2A (hCES2A) is a major subtype of carboxylesterases in the human body, sharing a degree of amino acid homology with hCES1A but differing significantly in tissue distribution and substrate preference. Research into the selectivity of this compound reveals that it possesses high selectivity for hCES1A over hCES2A. In studies evaluating a series of triterpenoid (B12794562) derivatives, Compound 39 was specifically highlighted for its favorable selectivity profile, indicating a considerably lower inhibitory effect on hCES2A. The inhibitory effect was assessed using Fluorescent diacetate (FD) as a specific optical substrate for hCES2A.
Evaluation of Inhibition Against Butyrylcholinesterase (BChE)
Buty
Mechanistic Insights into Enzyme Inhibitor Interactions
Kinetic Analysis of Pancreatic Lipase (B570770) Inhibition by Pancreatic lipase/Carboxylesterase 1-IN-1
Kinetic studies are fundamental in characterizing the nature of enzyme inhibition, providing a quantitative measure of an inhibitor's potency and its mode of action. For this compound, its interaction with pancreatic lipase has been thoroughly examined. The compound demonstrates a potent inhibitory effect on pancreatic lipase, with a reported half-maximal inhibitory concentration (IC50) of 2.13 µM. nih.govresearchgate.nettandfonline.commedchemexpress.com
Determination of Inhibition Type (e.g., Mixed Inhibition)
Further kinetic analysis revealed that this compound acts as a mixed inhibitor of pancreatic lipase. researchgate.netresearchgate.net This classification was determined through the analysis of Lineweaver-Burk plots, which showed that with increasing concentrations of the inhibitor, there was an increase in the slope and the y-intercept, while the x-intercept decreased. researchgate.net This pattern is characteristic of mixed inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Measurement of Inhibition Constants (Ki)
While the kinetic studies established the mixed-type inhibition of pancreatic lipase by this compound and provided the graphical data necessary for the determination of the inhibition constant (Ki), the specific numerical value for Ki was not explicitly reported in the primary research literature. researchgate.net
Kinetic Analysis of Human Carboxylesterase 1A Inhibition by this compound
The inhibitory effect of this compound extends to human carboxylesterase 1A (hCES1A), an important enzyme in the metabolism of various endogenous and exogenous esters. The compound is a highly potent inhibitor of hCES1A, with a reported IC50 value of 0.055 µM. nih.govresearchgate.nettandfonline.commedchemexpress.com
Measurement of Inhibition Constants (Ki)
Similar to the pancreatic lipase analysis, the research that identified the competitive inhibition mechanism for hCES1A provided the necessary graphical representations for Ki calculation. researchgate.net However, the specific numerical Ki value for the inhibition of hCES1A by this compound was not explicitly stated in the published study. researchgate.net
Molecular Docking Studies and Computational Modeling
To visualize the binding modes and understand the molecular interactions between this compound and its target enzymes, molecular docking studies were performed. researchgate.net
For human carboxylesterase 1A (hCES1A) , docking simulations showed that this compound binds within the active site pocket of the enzyme. The stability of this interaction is attributed to the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. researchgate.net
In the case of pancreatic lipase (PL) , the molecular docking analysis revealed that this compound can bind at two different sites, referred to as site I and site II. This finding supports the kinetic data that suggests a mixed-type inhibition, where the inhibitor can bind to more than just the active site. The interactions at these sites are also stabilized by a combination of hydrogen bonds and hydrophobic forces with the surrounding amino acid residues. researchgate.net
| Enzyme Target | Inhibitor | IC50 Value (µM) | Inhibition Type | Ki Value |
| Pancreatic Lipase (PL) | This compound | 2.13 | Mixed | Not Reported |
| Human Carboxylesterase 1A (hCES1A) | This compound | 0.055 | Competitive | Not Reported |
Prediction of Binding Modes within PL Active Site
Pancreatic lipase (PL) is a primary enzyme responsible for the hydrolysis of dietary fats. nih.gov The inhibition of this enzyme is a validated strategy for managing obesity. nih.gov Molecular docking simulations have been employed to predict how this compound fits into the active site of PL.
These simulations indicate that the inhibitor binds within the catalytic cavity of the enzyme. The active site of pancreatic lipase contains a catalytic triad (B1167595) of amino acids, Ser152, Asp176, and His263, which are essential for its hydrolytic activity. mdpi.com Inhibitors typically interact with residues in or near this catalytic site to prevent the breakdown of triglycerides. mdpi.comresearchgate.net Studies on various PL inhibitors have highlighted the importance of interactions with key residues such as Phe78, Ser153, and Phe216. ejgm.co.ukresearchgate.net For instance, flavonoid derivatives have been shown to interact with Arg256, a residue noted for its significance in potential PL inhibitory activity. nih.gov
While specific binding details for this compound from docking studies are proprietary to the primary research, the general mechanism involves the occupation of the active site, thereby blocking substrate access.
Prediction of Binding Modes within hCES1A Active Site
Human carboxylesterase 1A (hCES1A) is a major enzyme in human metabolism, involved in the breakdown of various ester-containing compounds. nih.gov It has emerged as an important target for the treatment of hyperlipidemia. nih.gov
Molecular docking studies have explored the binding mode of this compound (referred to as compound 39 in the study) within the catalytic cavity of hCES1A. nih.gov The simulations revealed that the inhibitor fits well within this active site. nih.gov The binding is characterized by specific interactions with amino acid residues that stabilize the enzyme-inhibitor complex. For example, analysis of similar triterpenoid (B12794562) compounds showed interactions with key residues in the hCES1A active site, suggesting a common binding pattern for this class of inhibitors. nih.gov
Table 1: Predicted Binding Interactions for Triterpenoid Inhibitors in hCES1A Active Site
| Compound | Interacting Residues in hCES1A | Type of Interaction |
|---|---|---|
| Compound 39 | Not explicitly detailed in search results | Docked into catalytic cavity |
| Compound 41 | Not explicitly detailed in search results | Docked into catalytic cavity |
Data derived from molecular docking studies as described in the literature. nih.gov
Identification of Critical Residues for Inhibitor Binding
The efficacy of an inhibitor is determined by its interactions with specific amino acid residues within the enzyme's active or allosteric sites.
For Pancreatic Lipase (PL) , the catalytic triad (Ser152, Asp176, His263) is fundamentally critical. mdpi.com Beyond this triad, molecular docking studies on various inhibitors have identified several other key residues that contribute to binding and inhibition. These interactions can include hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor within the active site.
For human Carboxylesterase 1A (hCES1A) , docking studies of the inhibitor and related compounds have shown that they occupy the catalytic cavity. nih.gov The specific residues involved in the binding of this compound are part of the broader group of residues that line this pocket, facilitating the inhibition of the enzyme's metabolic activity. nih.gov
Table 2: Critical and Frequently Interacting Residues in PL and hCES1A for Inhibitor Binding
| Enzyme | Critical Residues |
|---|
Advanced Structural Biology Approaches (e.g., X-ray Crystallography of Enzyme-Inhibitor Complex)
While computational methods like molecular docking provide valuable predictions of inhibitor binding, advanced structural biology techniques are essential for experimental validation. X-ray crystallography is a premier technique used to determine the three-dimensional structure of molecules, including protein-inhibitor complexes, at atomic resolution. frontiersin.org
The process involves crystallizing the target enzyme in a complex with the inhibitor and then analyzing the diffraction pattern of X-rays passing through the crystal. embopress.org This provides a detailed map of the electron density, allowing for the precise modeling of the positions of atoms in both the enzyme and the bound inhibitor. nih.gov
Such structural data is invaluable for several reasons:
Validation of Binding Modes: It can confirm or refine the binding poses predicted by molecular docking.
Precise Interaction Mapping: It reveals the exact hydrogen bonds, hydrophobic interactions, and other forces that stabilize the inhibitor in the active site. nih.gov
Rational Drug Design: By understanding the precise structural basis of inhibition, medicinal chemists can iteratively modify the inhibitor to improve its potency, selectivity, and pharmacokinetic properties. nih.govyoutube.com
Although specific X-ray crystallography data for the this compound complex with either PL or hCES1A is not publicly available in the provided search results, this technique remains the gold standard for elucidating the structural underpinnings of enzyme inhibition. The crystal structure of human pancreatic lipase has been determined, providing a template for such studies. ejgm.co.uknih.gov The application of X-ray crystallography to this dual inhibitor would be a critical next step in fully characterizing its mechanism of action and guiding the development of more advanced therapeutics.
Structure Activity Relationship Sar Studies and Analogue Design
Identification of Pharmacophoric Elements for PL Inhibition
A pharmacophore model for an inhibitor describes the essential three-dimensional arrangement of chemical features that are necessary for its biological activity. For pancreatic lipase (B570770) inhibitors, several key pharmacophoric elements have been identified through various studies. A common pharmacophore model for PL inhibitors includes a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. researchgate.net
One study, which developed a five-point pharmacophoric hypothesis, identified three hydrogen bond acceptor sites and two hydrophobic sites as crucial for PL inhibitory activity. researchgate.net Another e-pharmacophore model generated for a pancreatic lipase inhibitor highlighted a hypothesis with two hydrogen bond acceptors and three hydrophobic sites. nih.gov These models suggest that the ability of a molecule to interact with specific residues in the active site of pancreatic lipase through hydrogen bonding and to occupy hydrophobic pockets is fundamental for its inhibitory function. The hydrophobic interactions are particularly important for accommodating the lipid-like substrates of the enzyme.
Identification of Pharmacophoric Elements for hCES1A Inhibition
The inhibition of human carboxylesterase 1A (hCES1A) is also reliant on specific structural features that allow for effective binding to the enzyme's active site. Research into hCES1A inhibitors has revealed that the presence of specific functional groups capable of interacting with the catalytic triad (B1167595) of the enzyme is a common feature.
In the context of the dual inhibitors derived from triterpenoid (B12794562) scaffolds, it has been observed that certain natural triterpenoids, such as oleanolic acid (OA) and ursolic acid (UA), exhibit excellent inhibitory effects against hCES1A. nih.gov This suggests that the rigid, multi-ring structure of these triterpenoids provides a suitable scaffold for positioning key functional groups in the correct orientation for binding to hCES1A. The presence of carboxylic acid groups and hydroxyl groups on these scaffolds appears to play a significant role in their inhibitory activity.
Role of Specific Structural Moieties (e.g., C-3 site, 2-enol, 3-ketal) in Dual Inhibition
The dual inhibitory activity of Pancreatic lipase/Carboxylesterase 1-IN-1 and its analogues is highly dependent on specific structural modifications to the parent triterpenoid scaffolds. nih.gov
C-3 Site: Modifications at the C-3 position of the triterpenoid skeleton have been shown to be critical for both PL and hCES1A inhibition. For instance, the introduction of an acetyl group at the C-3 site of ursolic acid (resulting in compound 41 ) was found to be essential for potent dual inhibition. nih.gov This modification likely enhances the binding affinity of the compound to the active sites of both enzymes.
2-enol and 3-ketal Moiety: The presence of a 2-enol and 3-ketal moiety in the A-ring of the oleanolic acid scaffold, as seen in This compound (also known as compound 39 ), confers strong inhibitory effects against both PL and hCES1A. nih.gov This specific structural arrangement alters the electronic and steric properties of the molecule, leading to enhanced interactions with the target enzymes.
These findings highlight the importance of fine-tuning the chemical structure of the lead compounds to achieve the desired dual inhibitory profile.
Rational Design and Synthesis of this compound Analogues
The discovery of the dual inhibitory potential of oleanolic acid and ursolic acid prompted the rational design and synthesis of a series of analogues to explore the structure-activity relationships and optimize the inhibitory potency. nih.gov The synthetic strategy involved modifying the functional groups at various positions of the triterpenoid backbone.
The synthesis of This compound (compound 39 ) and other analogues started from the natural products oleanolic acid and ursolic acid. Chemical modifications were strategically introduced to probe the effects of different substituents on the inhibitory activity. For example, esterification, amidation, and other chemical transformations were performed on the carboxylic acid and hydroxyl groups of the parent compounds. This systematic approach allowed for the identification of key structural features that enhance dual inhibition.
Impact of Structural Modifications on Potency and Selectivity
The structural modifications of the triterpenoid scaffolds had a significant impact on the inhibitory potency (measured as IC₅₀ values) and selectivity against PL and hCES1A. The following table summarizes the inhibitory activities of selected compounds.
| Compound | Scaffold | Key Structural Features | PL IC₅₀ (µM) | hCES1A IC₅₀ (µM) |
| Oleanolic Acid (OA) | Oleanane | - | 13.4 | 1.2 |
| Ursolic Acid (UA) | Ursane | - | 10.2 | 0.8 |
| Compound 39 (this compound) | Oleanane | 2-enol, 3-ketal moiety | 2.13 | 0.055 |
| Compound 41 | Ursane | Acetyl group at C-3 | 0.75 | 0.014 |
Data sourced from Zhang J, et al. (2022). nih.gov
As the data indicates, the introduction of the 2-enol and 3-ketal moiety in compound 39 and the acetyl group at the C-3 position in compound 41 led to a substantial increase in potency against both enzymes compared to the parent compounds. nih.gov Furthermore, these compounds exhibited good selectivity over other serine hydrolases like hCES2A. nih.gov
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry, particularly molecular docking, played a crucial role in elucidating the structure-activity relationships of these dual inhibitors. nih.gov Molecular docking studies were performed to predict the binding modes of the synthesized compounds within the active sites of both pancreatic lipase and hCES1A.
These computational models helped to rationalize the observed SAR data. For instance, docking studies revealed that the most potent inhibitors, such as compounds 39 and 41 , could fit snugly into the binding pockets of both enzymes, forming key interactions with amino acid residues. nih.gov The models suggested that these compounds act as mixed inhibitors of PL and competitive inhibitors of hCES1A. nih.gov The insights gained from these computational approaches are invaluable for the future rational design of even more potent and selective dual inhibitors.
Cellular and Biochemical Effects of Pancreatic Lipase/carboxylesterase 1 in 1
Impact on Adipocyte Adipogenesis in Preclinical Models
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key area of investigation in metabolic research. The influence of Pancreatic lipase (B570770)/Carboxylesterase 1-IN-1 on this process has been evaluated in established preclinical models.
Investigation in Mouse Preadipocyte Models
In studies utilizing the 3T3-L1 mouse preadipocyte cell line, a standard model for studying adipogenesis, Pancreatic lipase/Carboxylesterase 1-IN-1 has been shown to inhibit the differentiation of these precursor cells into mature adipocytes. acs.org Research demonstrated that this compound could effectively suppress the adipocyte adipogenesis induced in these mouse preadipocytes. nih.govacs.org
Analysis of Adipogenic Marker Expression
The process of adipogenesis is regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) being the master regulators. Studies have shown that deficiency of carboxylesterase 3 (Ces3), the mouse homolog of human hCES1A, leads to reduced adipogenesis in 3T3-L1 adipocytes. acs.org While direct quantitative data on the modulation of specific adipogenic markers by this compound is not extensively detailed in the primary research, its inhibitory effect on adipogenesis suggests a likely modulation of these key regulatory proteins. acs.org
Effects on Lipid Accumulation in Cellular Systems
A hallmark of mature adipocytes is the accumulation of lipid droplets. Research has demonstrated that this compound can inhibit the formation of these lipid droplets in adipocytes induced from preadipocytes. acs.org This suggests that the compound interferes with the cell's ability to store lipids, a critical function of fat cells.
Influence on Intracellular Enzyme Activities (PL and hCES1A)
This compound is characterized as a potent dual inhibitor, with specific inhibitory concentrations (IC50) determined for both of its target enzymes. nih.govacs.org The compound exhibits a strong inhibitory effect on both pancreatic lipase and human carboxylesterase 1A. nih.govacs.org
| Enzyme | IC50 Value (µM) |
| Pancreatic Lipase (PL) | 2.13 |
| Human Carboxylesterase 1A (hCES1A) | 0.055 |
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against its target enzymes as reported in scientific literature. nih.govacs.org
Further kinetic studies have revealed the nature of this inhibition. For pancreatic lipase, this compound acts as a mixed inhibitor. nih.govacs.org In the case of human carboxylesterase 1A, it functions as a competitive inhibitor. nih.govacs.org
Modulation of Relevant Biochemical Pathways (e.g., Lipid Hydrolysis Pathways)
The primary mechanism through which this compound exerts its effects is by modulating lipid hydrolysis pathways. Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides, catalyzing their hydrolysis into monoacylglycerols and free fatty acids. acs.org By inhibiting PL, the compound can reduce the breakdown and subsequent absorption of dietary fats. acs.org
Human carboxylesterase 1A is a crucial enzyme in the hydrolysis of triglycerides stored within hepatocytes. acs.org Inhibition of hCES1A can therefore impact lipid homeostasis within the liver. The dual inhibition of both PL and hCES1A presents a multi-faceted approach to modulating lipid metabolism. nih.govacs.org
Evaluation of Cellular Viability and Cytotoxicity in Research Models
The potential cytotoxic effects of this compound have been assessed in the 3T3-L1 cell line. acs.org The viability of these cells was measured using a Cell Counting Kit-8 (CCK-8) assay after treatment with the compound. acs.org While the compound was investigated for its effects on cellular processes, the research indicated that it was evaluated for its impact on cell viability, a critical aspect of preclinical assessment. acs.org
Preclinical in Vitro and in Vivo Research Applications and Models
Utilization in in vitro Disease Models (e.g., Metabolic Disease Models)
The primary application of Pancreatic lipase (B570770)/Carboxylesterase 1-IN-1 in in vitro research has been in the context of metabolic diseases, particularly those linked to lipid metabolism and adiposity. The dual inhibition of PL, which is crucial for the digestion of dietary fats, and hCES1A, a key enzyme in hepatic and adipocyte lipid homeostasis, positions this compound as a tool to study obesity and hyperlipidemia. nih.gov
A key study demonstrated that Pancreatic lipase/Carboxylesterase 1-IN-1 can inhibit adipocyte adipogenesis. nih.gov In an in vitro model using mouse preadipocytes (3T3-L1 cells), the compound was shown to reduce the differentiation of these precursor cells into mature adipocytes. researchgate.net This effect is significant as adipogenesis is a fundamental process in the development of adipose tissue and, consequently, in the pathology of obesity. The inhibitory effect on adipogenesis provides a cellular model for studying the compound's potential to modulate fat storage at a cellular level. nih.gov
The research findings from these in vitro models are summarized in the table below:
| In Vitro Model | Cell Type | Key Finding | IC50 | Reference |
| Adipogenesis Inhibition | Mouse preadipocytes (3T3-L1) | Inhibition of adipocyte differentiation | Not explicitly quantified for adipogenesis, but enzymatic IC50s are reported | nih.govresearchgate.net |
| Pancreatic Lipase Inhibition | N/A (Biochemical Assay) | Potent inhibition of PL enzymatic activity | 2.13 µM | nih.gov |
| Carboxylesterase 1A Inhibition | N/A (Biochemical Assay) | Potent inhibition of hCES1A enzymatic activity | 0.055 µM | nih.gov |
Investigation in Organotypic Culture Systems
To date, there are no publicly available scientific reports on the investigation of this compound in organotypic culture systems. While organoid models of the pancreas are being developed for cancer and regenerative medicine research, their application to study the effects of this specific dual inhibitor has not been documented.
Application in Non-Clinical Animal Models for Mechanistic Studies
Currently, there is a lack of published research detailing the application of this compound in non-clinical animal models for mechanistic studies. The foundational research on this compound has been focused on its in vitro characterization. nih.govnih.gov While studies on the parent compound, oleanolic acid, have been conducted in animal models for metabolic conditions, these findings are not directly transferable to the derivative, this compound. nih.gov
As there are no reported in vivo studies for this compound, there is no available data on the assessment of its pharmacodynamic endpoints in animal models.
Similarly, without in vivo studies, the evaluation of the distribution of this compound in research tissues has not been performed or reported.
Development of Novel Assay Systems Incorporating this compound
The discovery and characterization of this compound were facilitated by the use of specific fluorescence-based biochemical assays. nih.govtandfonline.com These assays were instrumental in identifying its dual inhibitory properties.
For the assessment of pancreatic lipase inhibition, a fluorescent probe substrate, 4-methylumbelliferyl oleate (B1233923) (4-MUO), was utilized. tandfonline.com The assay measures the reduction in the hydrolysis of 4-MUO by PL in the presence of the inhibitor.
For human carboxylesterase 1A, a similar fluorescence-based assay was employed to determine the inhibitory effect of the compound. nih.gov These assay systems, while not novel in their entirety, were specifically adapted to screen and characterize a series of triterpenoids, leading to the identification of this compound as a potent dual inhibitor. nih.gov
Use as a Chemical Probe to Dissect Enzyme Functions
This compound has demonstrated significant potential as a chemical probe to dissect the distinct functions of pancreatic lipase and carboxylesterase 1A. This utility stems from its dual inhibitory nature combined with differing mechanisms of action against the two enzymes.
Inhibition kinetics studies have revealed that the compound acts as a mixed inhibitor of pancreatic lipase, while it functions as a competitive inhibitor of human carboxylesterase 1A. nih.gov This differential inhibition mechanism allows researchers to distinguish the contributions of each enzyme to lipid metabolism in systems where both may be active.
The kinetic parameters of this compound are detailed in the table below:
| Enzyme Target | Inhibition Type | Ki (Inhibition Constant) | Reference |
| Pancreatic Lipase (PL) | Mixed | Not explicitly reported | nih.gov |
| Human Carboxylesterase 1A (hCES1A) | Competitive | Not explicitly reported | nih.gov |
Comparative Analysis with Other Enzyme Modulators
Comparison with Known Pancreatic Lipase (B570770) Inhibitors
Pancreatic lipase is a primary enzyme in the digestion of dietary fats, and its inhibition is a well-established strategy for managing obesity. The most prominent clinical inhibitor of pancreatic lipase is Orlistat, a hydrogenated derivative of lipstatin. targetmol.com Orlistat acts by forming a covalent bond with the active site of pancreatic lipase, effectively inactivating it. targetmol.com In comparison, Pancreatic Lipase/Carboxylesterase 1-IN-1 (compound 39) is a reversible, mixed-type inhibitor of pancreatic lipase. nih.govnih.gov
Another pancreatic lipase inhibitor that has undergone clinical investigation is Cetilistat. targetmol.com Beyond these clinically evaluated compounds, a diverse array of natural products has been identified as pancreatic lipase inhibitors, including flavonoids, alkaloids, saponins, and other terpenoids. targetmol.com The inhibitory potency of these compounds varies widely. For instance, certain flavonoids have demonstrated significant anti-lipase activity in vitro. targetmol.com
The inhibitory concentration (IC₅₀) of this compound against pancreatic lipase has been reported to be 2.13 µM. nih.govmedchemexpress.com This positions it as a potent inhibitor, comparable to many naturally derived and synthetic inhibitors under investigation, although direct comparative studies under identical experimental conditions are often limited.
Table 1: Comparison of Pancreatic Lipase Inhibitors
| Compound | Mechanism of Action | IC₅₀ (PL) | Notes |
|---|---|---|---|
| This compound (Compound 39) | Reversible, mixed-type inhibitor nih.govnih.gov | 2.13 µM nih.govmedchemexpress.com | Dual inhibitor of PL and hCES1A |
| Orlistat | Covalent inactivation targetmol.com | Varies by assay | Clinically approved drug targetmol.com |
| Cetilistat | Not specified | Varies by assay | Investigated in clinical trials targetmol.com |
| Various Flavonoids | Competitive or non-competitive inhibition | Varies widely | Natural product inhibitors targetmol.com |
Comparison with Known Human Carboxylesterase 1A Inhibitors
Human carboxylesterase 1A (hCES1A) is a key enzyme in the metabolism of various endogenous and exogenous esters, including the activation of certain prodrugs and the hydrolysis of triglycerides in the liver. A number of compounds have been identified as inhibitors of hCES1A. For example, Nevadensin, a natural flavonoid, is a selective inhibitor of hCES1 with an IC₅₀ of 2.64 µM. nih.gov Tanshinone IIA anhydride (B1165640) is another potent and irreversible inhibitor of human carboxylesterases. nih.gov Certain clinically used drugs, such as the antihyperlipidemic drug simvastatin (B1681759) and the antihypertensive drug telmisartan, have also been shown to inhibit hCES1 activity. acs.org
This compound exhibits potent inhibition of hCES1A with a reported IC₅₀ value of 0.055 µM. nih.govmedchemexpress.com This indicates a significantly higher potency against hCES1A compared to its effect on pancreatic lipase. This level of potency is comparable to or greater than many other known hCES1A inhibitors. Furthermore, the compound demonstrates good selectivity for hCES1A over hCES2A, another major human carboxylesterase. nih.govnih.gov
Table 2: Comparison of Human Carboxylesterase 1A Inhibitors
| Compound | IC₅₀ (hCES1A) | Notes |
|---|---|---|
| This compound (Compound 39) | 0.055 µM nih.govmedchemexpress.com | Dual inhibitor of PL and hCES1A |
| Nevadensin | 2.64 µM nih.gov | Selective hCES1 inhibitor |
| Tanshinone IIA anhydride | Potent, irreversible inhibitor nih.gov | Also inhibits other carboxylesterases |
| Simvastatin | Potent inhibitor acs.org | Clinically used antihyperlipidemic drug |
| Telmisartan | Potent inhibitor acs.org | Clinically used antihypertensive drug |
Synergistic or Additive Effects with Other Biochemical Agents in Research Settings
However, to date, specific research studies investigating the synergistic or additive effects of this compound in combination with other biochemical agents are not extensively reported in the scientific literature. The primary research on this compound has focused on its discovery, synthesis, and characterization as a dual inhibitor. nih.govnih.gov Future research endeavors will likely explore its potential for synergistic interactions with other agents that modulate lipid metabolism, such as inhibitors of fatty acid synthesis or cholesterol absorption. The potential for dual-target inhibitors to overcome drug resistance and enhance therapeutic efficacy is an area of active investigation in various fields, particularly oncology. nih.govnih.gov
Distinct Advantages and Limitations of this compound as a Research Tool
As a research tool, this compound offers several distinct advantages and is subject to certain limitations.
Advantages:
Dual-Target Inhibition: The primary advantage of this compound is its ability to simultaneously inhibit two key enzymes in lipid metabolism. This allows researchers to investigate the combined effects of inhibiting both dietary fat absorption and hepatic lipid processing in a single experimental system.
Potency and Selectivity: The compound exhibits high potency, particularly against hCES1A, and good selectivity for hCES1A over hCES2A. nih.govnih.gov This specificity is crucial for dissecting the distinct roles of these enzymes in cellular and physiological processes.
Chemical Probe: Its well-defined chemical structure and inhibitory activity make it a valuable chemical probe for studying the functions of PL and hCES1A in various biological contexts, from cell-based assays to in vivo models of metabolic disease. nih.gov
Limitations:
Research Use Only: this compound is currently designated for research use only and is not an approved therapeutic agent. medchemexpress.com Its safety and efficacy in humans have not been established.
Limited Bioavailability Data: While its in vitro activity is well-characterized, comprehensive data on its pharmacokinetic properties, such as oral bioavailability and in vivo stability, are not widely available in the public domain. This can limit the interpretation of in vivo studies.
Potential for Off-Target Effects: As with any chemical inhibitor, the potential for off-target effects, although seemingly low based on initial selectivity studies, cannot be entirely ruled out without extensive profiling against a broad range of enzymes and receptors.
Future Directions and Advanced Research Perspectives
Exploration of Additional Biochemical Targets and Off-Targets
Pancreatic lipase (B570770)/Carboxylesterase 1-IN-1, also known as compound 39, has been identified as a potent dual inhibitor of pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A). medchemexpress.comnih.gov Its primary biochemical targets are well-defined, with IC50 values of 2.13 µM for PL and 0.055 µM for hCES1A. medchemexpress.combiocat.com Further research has demonstrated its selectivity, with a significantly lower inhibitory effect on human carboxylesterase 2A (hCES2A), showcasing an IC50 value of 6.02 µM. medchemexpress.com
The exploration of off-target effects is crucial for understanding the compound's broader biological activity. Studies have shown that Pancreatic lipase/Carboxylesterase 1-IN-1 exhibits good selectivity over other human serine hydrolases, including butyrylcholinesterase (BChE) and dipeptidyl peptidase IV (DPP-IV). nih.govsemanticscholar.org This selectivity is a key attribute, suggesting a focused mechanism of action. However, at higher concentrations (IC50 of 37 μM), it has been observed to inhibit IFN-gamma-induced nitric oxide production in mouse macrophages, indicating potential anti-inflammatory activity. medchemexpress.com The compound is a derivative of oleanolic acid, a natural triterpenoid (B12794562), and its development was part of a broader investigation into the structure-activity relationships of such compounds against PL and hCES1A. nih.govsemanticscholar.org
| Target Enzyme | IC50 Value (µM) |
| Human Carboxylesterase 1A (hCES1A) | 0.055 medchemexpress.com |
| Pancreatic Lipase (PL) | 2.13 medchemexpress.combiocat.com |
| Human Carboxylesterase 2A (hCES2A) | 6.02 medchemexpress.com |
| Mouse Macrophage Nitric Oxide Production | 37 medchemexpress.com |
Application in High-Throughput Screening Methodologies for Novel Enzyme Modulators
The development of potent and selective inhibitors like this compound is often facilitated by high-throughput screening (HTS) methodologies. Fluorescence-based biochemical assays are a cornerstone of these HTS campaigns for identifying modulators of enzymes like PL and hCES1A. nih.govresearchgate.net These assays allow for the rapid screening of large libraries of compounds to identify potential inhibitors.
For instance, a visual high-throughput screening platform has been established using a resorufin-based fluorescent probe, RLE, to evaluate the inhibitory effects of numerous drugs and natural products on human pancreatic lipase (hPL). nih.gov Such platforms are instrumental in discovering novel enzyme modulators. The principles underlying these HTS methods often involve a fluorogenic substrate that is cleaved by the enzyme of interest, leading to a measurable increase in fluorescence. Inhibitors of the enzyme will prevent or reduce this fluorescence signal. The methodologies and experimental conditions for these assays, including the choice of enzyme source, substrate, and buffer conditions, are critical for obtaining reliable and reproducible results. researchgate.net
Development of Advanced Analytical Techniques for Compound Tracking in Research Models
The study of enzyme inhibitors like this compound necessitates advanced analytical techniques to understand their interaction with target enzymes and to track their presence in research models. Molecular docking studies have been employed to elucidate the binding modes of this compound with both PL and hCES1A, revealing it to be a mixed inhibitor of PL and a competitive inhibitor of hCES1A. nih.govsemanticscholar.org
Fluorescence spectroscopy is another powerful tool used to investigate the binding mechanisms between inhibitors and enzymes. researchgate.net For example, changes in the intrinsic tryptophanyl fluorescence of an enzyme upon incubation with an inhibitor can indicate conformational changes and binding events. nih.gov While specific analytical methods for tracking this compound in complex biological systems are not extensively detailed in the available literature, the techniques used for similar compounds involve mass spectrometry-based approaches for quantification in biological matrices. nih.gov
Integration of Omics Approaches to Elucidate Systemic Effects
The systemic effects of inhibiting key metabolic enzymes like pancreatic lipase and carboxylesterase 1 can be comprehensively understood through the integration of "omics" approaches, such as genomics, proteomics, and metabolomics. While specific omics studies centered on this compound are not yet prevalent, the broader application of these technologies in related fields, such as pancreatic cancer research, highlights their potential. nih.gov
By inhibiting hCES1A, which plays a critical role in lipid metabolism, including the hydrolysis of triglycerides and cholesteryl esters in hepatocytes and adipocytes, this compound can induce systemic changes in the lipidome and metabolome. nih.gov Proteomics can be used to identify changes in protein expression profiles in response to treatment with the inhibitor, while metabolomics can reveal alterations in the levels of various metabolites. Such data can provide a holistic view of the compound's impact on physiological and pathological processes, including lipid homeostasis and adipogenesis. nih.govnih.gov
Potential for Derivatization for Imaging or Probing Applications
The core structure of this compound, a triterpenoid derivative, holds potential for chemical modification to create imaging agents or molecular probes. nih.gov The development of fluorescent probes, such as those based on resorufin (B1680543), for detecting enzyme activity demonstrates the feasibility of such derivatization. nih.gov By attaching a fluorophore to the inhibitor, it may be possible to visualize its distribution in cells and tissues and to monitor its engagement with its target enzymes in real-time.
These imaging probes could be invaluable tools for studying the subcellular localization of PL and hCES1A and for understanding their roles in different biological contexts. The successful application of a resorufin-based probe for imaging endogenous PL in living systems with high resolution underscores the promise of this approach. nih.gov
Contribution to Understanding Enzyme Function and Dysfunction in Biological Systems
Dual inhibitors like this compound are instrumental in dissecting the intricate roles of their target enzymes in both health and disease. Pancreatic lipase is a well-established target for managing obesity, as its inhibition reduces the absorption of dietary fats. nih.govsemanticscholar.orgnih.gov Similarly, hCES1A is a key enzyme in lipid metabolism, and its inhibition is a promising strategy for treating hypertriglyceridemia. nih.govwikipedia.org
By simultaneously inhibiting both PL and hCES1A, this compound serves as a valuable research tool to explore the synergistic effects of targeting these two key nodes in lipid metabolism. nih.gov Studies using this inhibitor have demonstrated the potential of dual-target inhibition for addressing related metabolic diseases. For instance, it has been shown to inhibit adipocyte differentiation, highlighting its potential to influence fat storage at a cellular level. nih.govsemanticscholar.org The use of such specific and potent inhibitors contributes significantly to our understanding of the physiological and pathological functions of these enzymes and aids in the validation of new therapeutic strategies.
Q & A
Q. What are the critical parameters for validating high-throughput screening (HTS) assays for this compound derivatives?
- Methodology :
- Calculate Z’-factors (>0.5 indicates robust assay) using positive (orlistat for PL) and negative (DMSO-only) controls .
- Perform stability testing under HTS conditions (e.g., 24-hour room temperature incubation) to ensure compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
